Product packaging for alpha-Chloro-4-(tert-pentyl)toluene(Cat. No.:CAS No. 28162-11-0)

alpha-Chloro-4-(tert-pentyl)toluene

Cat. No.: B1583107
CAS No.: 28162-11-0
M. Wt: 196.71 g/mol
InChI Key: GZSVKIJGGVPFGX-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzylic Systems in Organic Synthesis

Halogenated benzylic systems, characterized by a halogen atom attached to a carbon adjacent to a benzene (B151609) ring, are of paramount importance in organic synthesis. The unique reactivity of the benzylic position, which is activated by the adjacent aromatic ring, renders these compounds highly valuable as precursors to a wide array of functional groups. The stability of the benzylic radical and benzylic carbocation intermediates allows for a range of transformations, including nucleophilic substitution and elimination reactions. chemistry.coachlibretexts.org

The introduction of a halogen at the benzylic position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes benzylic halides critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the reactivity of benzyl (B1604629) chloride and its derivatives has been extensively studied in reactions with various nucleophiles. nih.gov The principles governing these reactions, such as the influence of substituents on the benzene ring on reaction rates and mechanisms (SN1 vs. SN2), are well-established and provide a framework for understanding the behavior of more complex analogues like alpha-chloro-4-(tert-pentyl)toluene. thegoodscentscompany.com

Evolution of Synthetic Methodologies for Substituted Toluene (B28343) Derivatives

The synthesis of substituted toluene derivatives has evolved significantly, driven by the need for specific isomers and functionalized products. The alkylation of toluene is a common strategy, and methods for introducing bulky alkyl groups, such as the tert-pentyl group, have been developed. For example, the synthesis of 4-tert-butyltoluene, a close analogue, can be achieved through the alkylation of toluene with isobutylene (B52900) or tert-butyl chloride in the presence of a catalyst. chemicalbook.com Similar Friedel-Crafts alkylation approaches using the appropriate alkene or alkyl halide with a suitable Lewis or Brønsted acid catalyst are the standard for producing p-tert-pentyltoluene, the precursor to the title compound.

Once the desired alkylated toluene is obtained, the subsequent functionalization of the benzylic methyl group is a key step. Free-radical halogenation is a common method for introducing a halogen to the benzylic position. scispace.com This reaction typically proceeds under UV light or in the presence of a radical initiator. jove.comucalgary.ca The chlorination of toluene and its derivatives, for instance, can be achieved using chlorine gas or other chlorinating agents. rsc.org While these methods are effective, controlling the degree of halogenation can be a challenge, and mixtures of mono-, di-, and tri-halogenated products can be formed. jove.com More selective methods, such as the use of N-chlorosuccinimide (NCS), can offer better control over the reaction.

Current Gaps and Future Directions in the Academic Investigation of this compound

Despite the general understanding of the synthesis and reactivity of substituted benzyl halides, a detailed academic investigation specifically focused on this compound appears to be limited. A comprehensive literature search reveals a scarcity of dedicated studies on this particular molecule. While the synthesis of related compounds like 4-tert-butylbenzyl chloride has been reported in patents, in-depth academic research detailing the optimization of synthetic routes, characterization of byproducts, and a thorough exploration of its reactivity profile is lacking. osti.gov

This represents a significant gap in the literature. Future research could focus on several key areas:

Optimization of Synthetic Routes: A systematic study of different chlorinating agents and reaction conditions to achieve high selectivity for the mono-chlorinated product would be of significant value. This could include exploring both free-radical and other chlorination pathways.

Reactivity Studies: A detailed investigation of the nucleophilic substitution reactions of this compound with a variety of nucleophiles would provide valuable data on its synthetic utility. Understanding the influence of the bulky tert-pentyl group on reaction kinetics and mechanisms would be a key aspect of this research.

Exploration of Applications: Given its structure as a functionalized aromatic compound, this compound could serve as an intermediate in the synthesis of novel molecules with potential applications in materials science or as biologically active compounds. Research in this area would involve using it as a building block for more complex structures.

Comparative Studies: A comparative study of the reactivity of this compound with other para-substituted benzyl chlorides would provide a deeper understanding of the steric and electronic effects of the tert-pentyl group.

Defining the Scope and Objectives of Comprehensive Research on this compound

To address the existing knowledge gaps, a comprehensive research program on this compound should be undertaken. The primary objectives of such research would be:

To develop and optimize a high-yield, selective synthesis of this compound. This would involve a thorough investigation of various synthetic methods, including the direct chlorination of 4-(tert-pentyl)toluene under different conditions.

To fully characterize the physical and spectroscopic properties of the purified compound. This would establish a definitive set of data for future reference.

To systematically investigate the reactivity of this compound. This would include studying its susceptibility to nucleophilic substitution and other transformations to map out its potential as a synthetic intermediate.

To explore the potential of this compound as a precursor for novel functional materials or biologically relevant molecules. This would involve designing and executing synthetic pathways to new compounds derived from the title molecule.

By pursuing these objectives, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its potential utilization in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17Cl B1583107 alpha-Chloro-4-(tert-pentyl)toluene CAS No. 28162-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSVKIJGGVPFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182426
Record name Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-
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Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28162-11-0
Record name Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Chloro-4-(tert-pentyl)-toluene
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Advanced Synthetic Strategies and Methodological Development for Alpha Chloro 4 Tert Pentyl Toluene

Regioselective Chlorination Approaches for Aromatic and Benzylic Centers

Achieving the desired structure of alpha-chloro-4-(tert-pentyl)toluene hinges on the selective chlorination of the benzylic C-H bond over the aromatic C-H bonds. The choice of reaction conditions and reagents dictates the outcome, with distinct methods favoring either side-chain or ring halogenation.

Radical Halogenation Protocols at the Alpha-Position of Toluene (B28343) Derivatives

Free-radical halogenation is a classic method for substituting hydrogen atoms on alkanes and the alkyl side-chains of aromatic compounds. wikipedia.org This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which provides the energy for the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). chemguide.co.uk

The mechanism proceeds via a chain reaction:

Initiation: UV radiation splits a chlorine molecule into two chlorine atom radicals. wikipedia.orgstackexchange.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-(tert-pentyl)toluene. This step is favored at the benzylic position because the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. The benzyl radical then reacts with another molecule of Cl₂ to form the product, this compound, and a new chlorine radical, which continues the chain. stackexchange.com

Termination: The reaction ceases when two free radicals combine. chemguide.co.uk

While effective for targeting the benzylic position, free-radical chlorination can be difficult to control. wikipedia.org A significant challenge is over-chlorination, where multiple hydrogen atoms on the methyl group are successively replaced, leading to the formation of (dichloromethyl)- and (trichloromethyl)- derivatives as byproducts. chemguide.co.ukthieme-connect.com Reaction conditions must be carefully managed to favor monosubstitution. wikipedia.org

Electrophilic Chlorination Strategies for Aromatic Ring Substitution

In contrast to radical conditions, electrophilic aromatic substitution targets the hydrogen atoms on the benzene (B151609) ring. wikipedia.orgchemguide.co.uk This reaction occurs when an aromatic compound is treated with a halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., Cl⁺) that is attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.comyoutube.com

For a substrate like 4-(tert-pentyl)toluene, both the methyl and tert-pentyl groups are alkyl groups, which are activating and ortho-, para-directing. Therefore, electrophilic chlorination would yield a mixture of products where chlorine is substituted on the aromatic ring at the positions ortho to the existing alkyl groups. This pathway does not produce the desired this compound and represents a competing, regiochemically distinct reaction manifold. stackexchange.com

Table 1: Comparison of Chlorination Methods for 4-(tert-pentyl)toluene
MethodConditionsReactive SiteTypical Product(s)Key Challenges
Radical HalogenationUV light or radical initiator, no Lewis acidBenzylic C-H (methyl group)This compoundLack of selectivity, potential for over-halogenation. wikipedia.orgchemguide.co.uk
Electrophilic HalogenationLewis acid catalyst (e.g., AlCl₃, FeCl₃), dark, low temperatureAromatic C-H (benzene ring)2-Chloro-4-(tert-pentyl)-1-methylbenzene, 3-Chloro-4-(tert-pentyl)-1-methylbenzeneDoes not produce the target isomer; catalyst required. stackexchange.comchemguide.co.uk

Chemoselective Introduction of the Tert-Pentyl Moiety

The precursor, 4-(tert-pentyl)toluene, is typically synthesized via Friedel-Crafts alkylation. mt.com This electrophilic aromatic substitution reaction involves reacting an aromatic hydrocarbon with an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst. mt.comcerritos.edu To synthesize 4-(tert-pentyl)toluene, toluene can be reacted with a tert-pentylating agent like 2-chloro-2-methylbutane (B165293) or an alkene like 2-methyl-2-butene, using a catalyst such as AlCl₃. mt.comaklectures.com

The reaction proceeds by the Lewis acid assisting in the formation of a tert-pentyl carbocation, which then acts as the electrophile. Toluene's methyl group directs the incoming electrophile to the ortho and para positions. Due to the significant steric hindrance of the bulky tert-pentyl group, the para-substituted product, 4-(tert-pentyl)toluene, is predominantly formed over the ortho-isomer. A major limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the alkylated product is often more reactive than the starting material. cerritos.eduyoutube.com

Catalytic Systems in the Synthesis of Chlorinated Alkylaromatic Compounds

To overcome the selectivity issues associated with traditional radical halogenation, modern research has focused on developing advanced catalytic systems that offer greater control over C-H activation and halogenation.

Transition Metal Catalysis in C-H Activation and Halogenation

Transition metal catalysts, particularly those based on copper, have shown significant promise for the site-selective halogenation of C-H bonds. beilstein-journals.org Copper-catalyzed methods can achieve benzylic chlorination with higher selectivity than traditional free-radical processes. nih.govnih.gov A typical system involves a copper(I) salt (e.g., CuCl), a ligand such as a bis(oxazoline), an oxidant, and a chloride source. nih.govnih.gov

In one prominent example, a Cu(I) catalyst combined with N-fluorobenzenesulfonimide (NFSI) as an oxidant promotes selective benzylic C-H chlorination. nih.gov The proposed mechanism suggests that the Cu(I) catalyst reacts with NFSI to generate a nitrogen-centered radical. This radical is selective in abstracting a hydrogen atom from the most electron-rich and weakest C-H bond, which is the benzylic position. The resulting benzylic radical can then be trapped by a copper(II)-chloride species to furnish the benzylic chloride product with high site-selectivity. nih.gov These methods are often compatible with a wide range of functional groups and provide a more controlled alternative to non-catalytic radical reactions. beilstein-journals.orgnih.gov

Organocatalytic and Biocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. cncb.ac.cn In the context of halogenation, certain organocatalysts can activate common halogenating reagents like N-chlorosuccinimide (NCS). youtube.comnih.gov For instance, nucleophilic organocatalysts can interact with the halogenating agent to generate a more reactive, electrophilic halogen species. This activation allows the reaction to proceed under milder conditions and can impart a degree of selectivity. youtube.com The development of organocatalysts for the specific benzylic chlorination of alkylaromatics is an active area of research aimed at providing cheaper, less toxic, and more sustainable synthetic routes. cncb.ac.cnyoutube.com

Biocatalysis employs enzymes to perform chemical reactions, often with exceptional levels of selectivity. rsc.org Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. nih.govchemrxiv.org These enzymes use a flavin cofactor, oxygen, and a halide salt (like KCl) to generate a highly electrophilic hypohalous acid (HOCl) within a protected active site. rsc.orgnih.gov The enzyme then positions the substrate relative to this halogenating agent, ensuring precise, catalyst-controlled regioselectivity that is often difficult to achieve with traditional chemical methods. chemrxiv.org While most research has focused on the halogenation of aromatic rings, the principles of enzyme-controlled reactive species generation offer a blueprint for developing future biocatalysts capable of selective benzylic C-H halogenation. rsc.orgmdpi.com

Table 2: Advanced Catalytic Systems for Selective Chlorination
Catalytic ApproachCatalyst ExampleChlorine Source/ReagentKey PrinciplePrimary Advantage
Transition Metal CatalysisCuCl/bis(oxazoline)KCl with NFSI as oxidantCatalyst-mediated generation of a selective H-abstracting radical. nih.govHigh site-selectivity for the benzylic position. nih.gov
OrganocatalysisThiourea or amine derivativesN-chlorosuccinimide (NCS)Activation of the halogenating agent via non-covalent interactions. youtube.comMetal-free, potentially lower toxicity and cost. cncb.ac.cn
BiocatalysisFlavin-dependent halogenase (FDH)KCl (with O₂ and a flavin reductase)Enzyme-controlled generation and delivery of an electrophilic halogenating species (HOCl). nih.govchemrxiv.orgExceptional regioselectivity and mild, environmentally benign conditions. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of α-chloro-4-(tert-pentyl)toluene is crucial for developing environmentally benign and economically viable production methods. Traditional chlorination processes often involve hazardous reagents, chlorinated solvents, and significant waste generation. Modern approaches focus on mitigating these issues through innovative strategies.

Solvent-Free and Aqueous-Phase Reaction Development

The development of solvent-free and aqueous-phase reactions represents a significant advancement in the green synthesis of chlorinated hydrocarbons.

Solvent-Free Synthesis: Solvent-free reaction conditions offer numerous advantages, including reduced waste, lower costs, and simplified purification processes. For the benzylic chlorination of 4-(tert-pentyl)toluene, solvent-free approaches can be realized under specific catalytic systems. For instance, a system employing benzotrichloride (B165768) as the chlorinating agent, catalyzed by trioctylphosphane with phenylsilane (B129415) as a terminal reductant, has been shown to be effective for the chlorination of various alcohols under solvent-free conditions, a principle that can be extended to C-H chlorination. organic-chemistry.org Another approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant with a suitable iodine source, which has been successful in the direct amination of benzylic C-H bonds under solvent-free conditions, indicating its potential for chlorination as well. rsc.org

The primary benefits of eliminating organic solvents include:

Reduced Environmental Impact: Avoids the use of volatile organic compounds (VOCs), which contribute to air pollution and have associated health risks.

Enhanced Safety: Eliminates risks associated with flammable, toxic, and often corrosive solvents.

Process Simplification: Reduces the number of process steps, such as solvent removal and recycling, leading to lower energy consumption and capital costs.

Aqueous-Phase Synthesis: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While organic substrates like 4-(tert-pentyl)toluene are generally insoluble in water, phase-transfer catalysis or the use of surfactants can facilitate the reaction. A notable example is the α-H-selective chlorination of alkylarenes using nano Ag/AgCl in aqueous NaCl/HCl under visible light irradiation, which has demonstrated the feasibility of benzylic chlorination in an aqueous medium. researchgate.net Another method involves using 38% hydrochloric acid as the chlorinating agent with hydrogen peroxide as an oxidant in a water bath, which has been applied to the selective chlorination of alkylbenzene side chains. google.com

Challenges in aqueous-phase synthesis include potential hydrolysis of the product, α-chloro-4-(tert-pentyl)toluene, back to the corresponding alcohol, and the need for efficient separation of the product from the aqueous phase.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste.

The traditional synthesis of α-chloro-4-(tert-pentyl)toluene often proceeds via free-radical chlorination of 4-(tert-pentyl)toluene using chlorine gas (Cl₂), initiated by UV light or heat. stackexchange.com

Reaction: C₁₁H₁₆ + Cl₂ → C₁₁H₁₅Cl + HCl

While this reaction appears to have a high atom economy in theory, it often suffers from poor selectivity, leading to the formation of polychlorinated byproducts (e.g., 4-(tert-pentyl)benzal chloride, 4-(tert-pentyl)benzotrichloride) and ring-chlorinated isomers. stackexchange.comchemcess.com These side reactions significantly reduce the practical atom economy and necessitate energy-intensive separation processes.

Modern methods aim to improve atom economy by enhancing selectivity. For example, using N-chlorosuccinimide (NCS) as a chlorinating agent in a visible light-catalyzed process can offer higher selectivity for monochlorination. acs.org

Alternative Reaction (Illustrative): C₁₁H₁₆ + C₄H₄ClNO₂ (NCS) → C₁₁H₁₅Cl + C₄H₅NO₂ (Succinimide)

The following table provides a comparative analysis of the atom economy for different hypothetical chlorination methods for 4-(tert-pentyl)toluene.

Method Chlorinating Agent Reaction Desired Product Molar Mass ( g/mol ) Total Reactant Molar Mass ( g/mol ) Theoretical Atom Economy (%)
Traditional Chlorine (Cl₂)C₁₁H₁₆ + Cl₂ → C₁₁H₁₅Cl + HCl194.71160.28 + 70.90 = 231.1884.22%
Alternative N-Chlorosuccinimide (NCS)C₁₁H₁₆ + NCS → C₁₁H₁₅Cl + Succinimide194.71160.28 + 133.54 = 293.8266.27%

This table is for illustrative purposes and actual values may vary based on specific reaction conditions.

Sustainable Reagent Design and Waste Minimization

The choice of reagents is paramount in green synthesis. Sustainable reagents are typically derived from renewable resources, are non-toxic, and contribute to waste reduction.

Sustainable Chlorinating Agents:

N-Chlorosuccinimide (NCS): As a solid, NCS is safer to handle than gaseous chlorine. It can be used in catalytic amounts in some systems or as a stoichiometric reagent, often providing higher selectivity. acs.org

Trichloroisocyanuric Acid (TCCA): TCCA is another stable, solid chlorinating agent that is considered safe and cost-effective. It has a high content of active chlorine and has been successfully used for the benzylic chlorination of arenes carrying electron-withdrawing groups. researchgate.net

Hydrochloric Acid (HCl): Using HCl, often a byproduct of other industrial processes, as the chlorine source in conjunction with an oxidant like hydrogen peroxide (H₂O₂), presents a highly sustainable option. google.com The only byproduct in this case is water.

Waste Minimization Strategies:

Catalysis: The use of photocatalysts, such as organic dyes or semiconductor nanomaterials, allows for reactions to proceed under milder conditions (e.g., using visible light instead of UV) and with greater selectivity. acs.orgmdpi.com This reduces energy consumption and the formation of unwanted byproducts.

Recycling Byproducts: In the traditional chlorination with Cl₂, the byproduct is hydrogen chloride (HCl). This can be captured and used in other chemical processes, such as the transformation of functional groups, effectively turning a waste stream into a valuable reagent. iharanikkei.net

Minimizing Over-chlorination: Careful control of reaction parameters, such as the molar ratio of reactants, temperature, and reaction time, is essential to minimize the formation of di- and tri-chlorinated products. chemcess.com

Process Intensification and Scale-Up Considerations for Industrial and Preparative Syntheses

Process intensification (PI) involves the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, safer, and more energy-efficient processes. rccostello.com Scaling up the synthesis of α-chloro-4-(tert-pentyl)toluene from the laboratory to an industrial scale requires careful consideration of reaction kinetics, heat and mass transfer, and safety.

Process Intensification Technologies:

Microreactors: These are small, continuous-flow reactors with channel dimensions in the sub-millimeter range. They offer exceptionally high surface-area-to-volume ratios, leading to rapid heat and mass transfer. For fast and exothermic reactions like photochlorination, microreactors provide superior temperature control, preventing thermal runaways and reducing the formation of byproducts. rsc.orgresearchgate.net This enhanced control can significantly improve the selectivity towards the desired monochlorinated product. Studies on the photochlorination of toluene in microreactors have shown a tenfold acceleration in reaction rates compared to traditional batch reactors. rsc.orgresearchgate.net

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For the synthesis of α-chloro-4-(tert-pentyl)toluene, a reactive distillation column could be designed where 4-(tert-pentyl)toluene is chlorinated in the reaction zone, and the desired product is continuously separated from the reactants and byproducts. wustl.edu By immediately removing the product from the reaction zone, the formation of polychlorinated species can be suppressed, thus increasing selectivity. wustl.edu

Continuous Flow Reactors: Shifting from batch to continuous production offers better consistency, improved safety, and easier automation. Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), especially when coupled with real-time monitoring, allow for precise control over reaction conditions, leading to higher yields and purity. chemcess.comgoogle.com

The following table outlines key parameters for scaling up a hypothetical photochlorination process.

Parameter Laboratory Scale (Batch) Industrial Scale (Continuous Flow) Considerations for Scale-Up
Reactor Type Glass flaskMicroreactor or Continuous Reactor rccostello.comrsc.orgHeat and mass transfer efficiency, safety, material compatibility. ije.irprosim.net
Light Source UV lampHigh-intensity LEDs or specialized UV lampsPhoton flux, light penetration depth, energy efficiency. rsc.orgrsc.org
Reactant Ratio Stoichiometric or slight excess of toluenePrecisely controlled molar ratio via pumpsOptimizing for high conversion while minimizing byproduct formation. chemcess.com
Temperature Control Oil bath / Ice bathInternal cooling channels, heat exchangersPreventing runaway reactions and ring chlorination. ije.ir
Mixing Magnetic stirrerStatic mixers or high-shear reactorsEnsuring homogeneity and efficient gas-liquid contact. rccostello.com
Product Isolation Distillation after workupReactive or continuous distillation wustl.edugoogle.comEnergy consumption, separation efficiency, recycling of unreacted toluene.

Scale-Up Principles: The transition from a laboratory-scale synthesis to industrial production is guided by the principle of similarity, which ensures that critical parameters are maintained across different scales to achieve consistent product quality. prosim.net These include:

Geometric Similarity: Maintaining the same shape and proportions of the reactor.

Kinematic Similarity: Ensuring similar flow patterns.

Dynamic Similarity: Keeping the ratios of forces (e.g., inertial, viscous) constant.

Thermal Similarity: Ensuring comparable heat transfer characteristics.

Chemical Similarity: Maintaining identical reaction conditions (temperature, pressure, concentration).

By applying these principles and leveraging process intensification technologies, the industrial synthesis of α-chloro-4-(tert-pentyl)toluene can be made more efficient, sustainable, and economically competitive.

Mechanistic Investigations and Elucidation of Reactivity Pathways of Alpha Chloro 4 Tert Pentyl Toluene

Nucleophilic Substitution Kinetics and Mechanisms at the Benzylic Chloride Center

The benzylic chloride moiety in alpha-chloro-4-(tert-pentyl)toluene is a primary site for nucleophilic substitution reactions. The course of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

SN1, SN2, and SET Pathways

The substitution of the chlorine atom can proceed through several mechanistic pathways, primarily the unimolecular (SN1), bimolecular (SN2), and single-electron transfer (SET) mechanisms. The SN1 pathway involves the formation of a relatively stable 4-(tert-pentyl)benzyl carbocation as the rate-determining step. This carbocation is stabilized by the delocalization of the positive charge into the aromatic ring and through the electron-donating inductive effect of the tert-pentyl group.

In contrast, the SN2 mechanism involves a concerted process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. This pathway is generally more sensitive to steric hindrance at the reaction center.

A single-electron transfer (SET) mechanism may also be operative, particularly with nucleophiles that are potent reducing agents. This pathway involves the transfer of an electron to the benzylic chloride, leading to a radical anion that then fragments to a benzyl (B1604629) radical and a chloride ion.

Influence of Solvent Polarity and Nucleophile Structure

The polarity of the solvent plays a critical role in dictating the operative mechanism. Polar, protic solvents such as water, alcohols, and carboxylic acids strongly favor the SN1 pathway by stabilizing the intermediate carbocation and the departing chloride ion through solvation. In less polar, aprotic solvents like acetone (B3395972) or diethyl ether, the SN2 mechanism is more likely to prevail.

The structure of the nucleophile also significantly influences the reaction pathway and rate. Strong, unhindered nucleophiles will favor the SN2 mechanism, while weaker or sterically hindered nucleophiles may allow the SN1 pathway to dominate, provided the solvent is sufficiently polar.

The following table illustrates the effect of solvent polarity on the rate of solvolysis of a closely related compound, 4-tert-butylbenzyl chloride, which serves as a good model for this compound.

Solvent (Composition)Relative Rate (k_rel)Predominant Mechanism
80% Ethanol / 20% Water100SN1
50% Ethanol / 50% Water1500SN1
90% Acetone / 10% Water20SN1/SN2 borderline
Acetone1SN2

This data is representative for 4-tert-butylbenzyl chloride and illustrates the general trend expected for this compound.

Electrophilic Aromatic Substitution Reactions on the tert-Pentyltoluene Core

The aromatic ring of this compound is susceptible to electrophilic attack, with the regiochemical outcome being directed by the existing substituents.

Regiodirecting Effects of the Tert-Pentyl and Chloromethyl Groups

The tert-pentyl group is a moderately activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. Since the para position is already occupied by the chloromethyl group, the tert-pentyl group directs incoming electrophiles primarily to the positions ortho to it (positions 3 and 5).

The chloromethyl group (-CH2Cl), on the other hand, is a deactivating, ortho-, para-directing group. It is deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, the non-bonding electrons on the chlorine can be delocalized into the ring, which directs incoming electrophiles to the ortho and para positions.

Kinetic Isotope Effects in Aromatic Functionalization

Kinetic isotope effects (KIEs) can provide valuable insight into the mechanism of electrophilic aromatic substitution. A primary KIE (where kH/kD > 1) is observed when the C-H (or C-D) bond is broken in the rate-determining step. In many electrophilic aromatic substitution reactions, the initial attack of the electrophile to form the sigma complex is rate-determining, and thus no significant KIE is observed. However, if the subsequent deprotonation step is rate-limiting, a KIE can be detected. For the functionalization of the tert-pentyltoluene core, a significant KIE is generally not expected for most common electrophilic additions.

Radical Reactivity Profiles of the Alpha-Chlorine Moiety

The alpha-chlorine atom can be involved in radical reactions, typically initiated by light or a radical initiator. Homolytic cleavage of the C-Cl bond can generate a 4-(tert-pentyl)benzyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the benzylic carbon and the aromatic ring.

This benzylic radical can then participate in a variety of reactions, such as radical chain processes. For instance, in the presence of a hydrogen atom donor, the radical can be quenched. Conversely, it can react with other radical species or undergo dimerization. The bond dissociation energy (BDE) of the C-Cl bond in this compound is a key parameter governing its radical reactivity.

Homolytic Cleavage and Radical Chain Reactions

The carbon-chlorine bond in this compound can undergo homolytic cleavage, where the two electrons of the covalent bond are distributed equally between the carbon and chlorine atoms, generating a 4-(tert-pentyl)benzyl radical and a chlorine radical. libretexts.orglibretexts.org This process is typically initiated by thermal or photochemical stimuli.

Once formed, the 4-(tert-pentyl)benzyl radical can participate in a variety of radical chain reactions. A common pathway is radical coupling, which can lead to the formation of bibenzyl derivatives. For instance, the self-coupling of two 4-(tert-pentyl)benzyl radicals results in the formation of 4,4'-di-tert-pentyl-bibenzyl. This type of reaction is often a key step in certain polymerization processes or specific synthetic routes.

Reaction Type Initiation Propagation Termination
Radical HalogenationHeat or UV lightRadical abstraction of a hydrogen atom, followed by reaction with a halogen molecule.Combination of two radicals.
Radical PolymerizationInitiator decompositionAddition of a radical to a monomer unit.Radical-radical coupling or disproportionation.
Radical CouplingHomolytic bond cleavageNot applicable in simple coupling.Combination of two radicals to form a stable product.

Interactions with Radical Initiators and Scavengers

The radical reactions of this compound can be controlled through the use of radical initiators and scavengers.

Radical Initiators: These are compounds that decompose upon heating or irradiation to generate free radicals, which then initiate a chain reaction. A common example is azobisisobutyronitrile (AIBN). In the presence of AIBN, the rate of formation of the 4-(tert-pentyl)benzyl radical would be significantly increased, facilitating subsequent radical reactions.

Radical Scavengers: These are molecules that react with free radicals to form stable, unreactive species, thereby terminating or inhibiting radical chain reactions. Stable nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are effective radical scavengers. nih.gov The reaction of the 4-(tert-pentyl)benzyl radical with TEMPO would result in a stable adduct, preventing it from participating in further chain propagation steps. Phenolic compounds, such as 2,4,6-tri-tert-butylphenol, can also act as radical scavengers by donating a hydrogen atom to the radical, forming a stable phenoxyl radical. rsc.org

Compound Type Example Mode of Action
Radical InitiatorAzobisisobutyronitrile (AIBN)Thermal decomposition to generate radicals that initiate chain reactions.
Radical ScavengerTEMPOTraps reactive radicals to form stable adducts, terminating chain reactions.
Radical Scavenger2,4,6-Tri-tert-butylphenolDonates a hydrogen atom to a radical, forming a stable phenoxyl radical.

Metal-Mediated and Organometallic Reactions Involving the C-Cl Bond

The carbon-chlorine bond in this compound is also reactive towards various metals and organometallic complexes, opening up a diverse range of synthetic transformations.

Oxidative Addition Pathways with Transition Metals

A fundamental step in many metal-catalyzed reactions involving alkyl halides is oxidative addition. In this process, a low-valent transition metal complex inserts itself into the C-Cl bond, leading to a formal oxidation of the metal and the formation of a new organometallic species. For this compound, this can be represented as:

M(0) + R-Cl → R-M(II)-Cl

where M is a transition metal (e.g., Palladium, Nickel) and R is the 4-(tert-pentyl)benzyl group.

The facility of this reaction depends on several factors, including the nature of the metal, its ligand sphere, and the reaction conditions. For instance, palladium(0) complexes are well-known to undergo oxidative addition with benzyl chlorides. The resulting organopalladium(II) complex is a key intermediate in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. Mechanistic studies on the acetoxylation of alkyl chlorides by platinum-antimony complexes have shown that the reaction can proceed via nucleophilic attack of the metal center on the C-Cl bond. nih.govnih.gov

Reductive Elimination and Transmetalation Processes

Following oxidative addition, the newly formed organometallic intermediate can undergo further reactions, such as reductive elimination and transmetalation.

Reductive Elimination: This is the reverse of oxidative addition. In this step, two ligands from the metal center are eliminated and form a new covalent bond with each other, while the metal is reduced to a lower oxidation state. For example, if a second organic group (R') is introduced to the metal center, a C-C bond-forming reductive elimination can occur:

R-M(II)-R' → R-R' + M(0)

This step is often the final, product-forming step in catalytic cross-coupling cycles.

Transmetalation: This process involves the transfer of an organic group from one metal to another. For instance, a Grignard reagent prepared from this compound (4-(tert-pentyl)benzylmagnesium chloride) can react with a transition metal complex. The 4-(tert-pentyl)benzyl group is transferred to the transition metal, which can then participate in subsequent coupling reactions.

The interplay between oxidative addition, transmetalation, and reductive elimination forms the basis of many powerful synthetic methodologies for the construction of complex organic molecules starting from simple precursors like this compound.

Chemical Transformations and Derivatization Strategies of Alpha Chloro 4 Tert Pentyl Toluene

Synthesis of Benzylic Alcohols, Aldehydes, and Carboxylic Acids from the Benzylic Chloride

The benzylic chloride functionality in alpha-chloro-4-(tert-pentyl)toluene serves as a versatile handle for the introduction of various oxygen-containing functional groups. Standard nucleophilic substitution and subsequent oxidation reactions provide access to the corresponding benzylic alcohol, aldehyde, and carboxylic acid, which are themselves important synthetic intermediates.

Synthesis of 4-(tert-pentyl)benzyl Alcohol: The primary alcohol, 4-(tert-pentyl)benzyl alcohol, can be readily synthesized from this compound via a nucleophilic substitution reaction, typically hydrolysis. This transformation can be achieved by heating the benzyl (B1604629) chloride in the presence of a mild base in an aqueous medium. For instance, analogous reactions with p-chlorobenzyl chloride utilize aqueous sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH) to drive the hydrolysis, followed by purification to yield the desired alcohol. nist.gov The reaction proceeds through an Sₙ2 or Sₙ1 mechanism, favored by the stability of the benzylic carbocation intermediate.

Oxidation to 4-(tert-pentyl)benzaldehyde (B1582573): Selective oxidation of the resulting 4-(tert-pentyl)benzyl alcohol yields 4-(tert-pentyl)benzaldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. youtube.com Pyridinium chlorochromate (PCC) is a classic reagent that effectively stops the oxidation at the aldehyde stage. libretexts.orgkhanacademy.org Another highly selective method involves using permanganate (B83412) ions under phase transfer catalysis (PTC) in non-polar solvents, which can produce the aldehyde in high yield with no detectable acid formation. rasayanjournal.co.in TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidations, using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant, are also highly efficient and chemoselective for converting primary alcohols to aldehydes. organic-chemistry.org

Oxidation to 4-(tert-pentyl)benzoic Acid: Further oxidation of either the 4-(tert-pentyl)benzyl alcohol or 4-(tert-pentyl)benzaldehyde leads to 4-(tert-pentyl)benzoic acid. Strong oxidizing agents are typically employed for this transformation. Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent). youtube.comlibretexts.org When starting from the primary alcohol, using an excess of a strong oxidant like potassium dichromate(VI) under acidic conditions and heating under reflux ensures the reaction proceeds fully to the carboxylic acid. libretexts.org A two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) offers a milder alternative that is compatible with a wide range of functional groups. nih.gov

TransformationReagent(s)ConditionsProductYield
Alcohol to AldehydePyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room TempAldehydeGood
Alcohol to AldehydeKMnO₄, Phase Transfer CatalystNon-polar solvent, Room TempAldehyde>90% rasayanjournal.co.in
Alcohol to AldehydeTEMPO (cat.), NaOClBiphasic system, Room TempAldehydeHigh organic-chemistry.org
Alcohol to Carboxylic AcidJones Reagent (CrO₃, H₂SO₄, acetone)Room TempCarboxylic AcidGood libretexts.org
Alcohol to Carboxylic AcidKMnO₄Basic, heat, then acid workupCarboxylic AcidGood youtube.com
Alcohol to Carboxylic AcidFe(NO₃)₃·9H₂O, TEMPO, MCl, O₂Room TempCarboxylic AcidHigh organic-chemistry.org

Formation of Organometallic Reagents for Carbon-Carbon Bond Formation

The carbon-chlorine bond in this compound is susceptible to oxidative addition with various metals, providing a pathway to highly reactive organometallic reagents. These intermediates are powerful nucleophiles used extensively in carbon-carbon bond-forming reactions.

Grignard Reagent: The corresponding Grignard reagent, (4-(tert-pentyl)benzyl)magnesium chloride, can be prepared by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated by the oxidative insertion of magnesium into the carbon-chlorine bond. These reagents are strong bases and nucleophiles, reacting readily with electrophiles such as aldehydes, ketones, and esters. wikipedia.org

Organolithium Reagent: Similarly, an organolithium reagent can be formed by treating this compound with lithium metal. Organolithium compounds are generally more reactive and more basic than their Grignard counterparts. researchgate.net They are highly effective for nucleophilic additions and can also be used as strong bases to deprotonate a wide range of substrates. nih.gov

Organozinc Reagents: Benzylic zinc halides are particularly valuable because they exhibit excellent functional group tolerance compared to the more reactive Grignard and organolithium reagents. acs.org The direct insertion of zinc dust into the carbon-chlorine bond of this compound can be significantly facilitated by the presence of lithium chloride (LiCl). acs.org This method allows for the preparation of benzylic zinc chlorides at room temperature in high yield, even in the presence of sensitive functional groups like esters or ketones on the aromatic ring. acs.orgcore.ac.ukncl.res.in These organozinc reagents are crucial for cross-coupling reactions, such as the Negishi coupling. wikipedia.org

Reagent TypeMetalConditionsKey Features
GrignardMagnesium (Mg)Diethyl ether or THFStrong nucleophile and base
OrganolithiumLithium (Li)Ethereal or hydrocarbon solventHighly reactive, very strong base
OrganozincZinc (Zn) dust, LiClTHF, 0°C to 25°CHigh functional group tolerance, used in cross-coupling acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Arylation and Vinylation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. The benzylic chloride group of this compound allows it to participate as an electrophilic partner in several of these powerful C-C bond-forming transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for forming carbon-carbon bonds. Benzyl chlorides, including by inference this compound, can be effectively coupled with arylboronic acids or their potassium trifluoroborate salts to produce diarylmethane structures. rsc.orgrsc.orgnih.gov These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂ or Pd(OAc)₂ with phosphine (B1218219) ligands. researchgate.netrsc.org Notably, conditions have been developed that allow this coupling to proceed under mild conditions, sometimes even in aqueous media, showcasing the reaction's versatility. researchgate.net A transition-metal-free Suzuki-type coupling has also been reported, using an organic sulfide (B99878) catalyst to activate the benzyl chloride. nih.gov

Sonogashira Coupling: The Sonogashira coupling traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the use of benzylic halides is less common than aryl halides, related transformations have been developed. For example, palladium-catalyzed coupling of terminal alkynes with benzyl ammonium (B1175870) salts has been successfully demonstrated, suggesting that the C(sp³)-X bond of activated systems like benzyl chlorides can be a viable partner under appropriate conditions. organic-chemistry.org The reaction would provide a direct route to 3-aryl-1-alkynes, valuable synthetic building blocks.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene, typically with trans stereochemistry. Palladium catalysts are standard for this transformation, and benzyl chlorides are known to be competent substrates. The reaction of this compound with various alkenes would lead to the formation of substituted allylbenzene (B44316) derivatives. The mechanism involves oxidative addition of the benzyl chloride to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ or PdCl₂, phosphine ligand, baseDiaryl-methane researchgate.netrsc.org
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, base3-Aryl-1-alkyne organic-chemistry.org
HeckAlkenePd(0) catalyst, baseAllyl-benzene

Functional Group Interconversions on the Aromatic Ring

Beyond transformations at the benzylic position, the aromatic ring of the 4-(tert-pentyl)toluene scaffold can be further functionalized, primarily through electrophilic aromatic substitution. The bulky tert-pentyl group and the methyl group direct incoming electrophiles to the ortho positions relative to these groups.

A key example is the nitration of p-tert-butyltoluene (a close analog), which has been studied in detail. researchgate.net Nitration with nitric acid in acetic anhydride (B1165640) yields not only the expected substitution product, 4-tert-butyl-2-nitrotoluene, but also significant amounts of 1,2- and 1,4-addition adducts. researchgate.net This demonstrates that the reaction pathway can be complex, but provides access to various functionalized derivatives. The resulting nitro group can be further transformed, for example, by reduction to an amine, which opens up another wide field of derivatization chemistry.

Other standard electrophilic aromatic substitutions are also feasible:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (e.g., FeBr₃) would install a halogen atom on the ring, likely ortho to the methyl or tert-pentyl group.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Under Friedel-Crafts conditions, an acyl or alkyl group could be added to the aromatic ring, although the existing alkyl groups may lead to complex product mixtures or rearrangements.

These interconversions allow for the synthesis of a wide array of polysubstituted aromatic compounds built upon the 4-(tert-pentyl)phenyl scaffold.

Cyclization Reactions and Heterocycle Synthesis Incorporating the tert-Pentylphenylmethyl Scaffold

The 4-(tert-pentyl)phenylmethyl unit can be incorporated into cyclic and heterocyclic systems through various synthetic strategies. These reactions often involve forming the key organometallic or functional group derivatives described previously, followed by an intra- or intermolecular cyclization step.

One approach involves the synthesis of a more complex intermediate that can undergo cyclization. For example, derivatives of benzylmalonyl chloride can react with thiocyanates at elevated temperatures to directly form substituted 4,6-dichloropyrimidines. psu.edu Applying this logic, this compound could be converted to the corresponding 4-(tert-pentyl)benzylmalonyl chloride, which would then serve as a precursor for pyrimidine (B1678525) synthesis.

Another strategy uses the benzylic organometallic reagents in cross-coupling reactions. Benzylic zinc reagents, after acylation and subsequent reaction with hydrazine, can be used to form tetrahydrophthalazine heterocycles. uni-muenchen.de This demonstrates a pathway where the benzyl unit becomes part of a newly formed heterocyclic ring.

Furthermore, modern dual catalytic systems offer powerful methods for linking the benzyl group to existing heterocyles. For instance, Ni/Photoredox dual catalysis enables the coupling of N-benzylic heterocycles. nih.gov While this specific study used different starting materials, it highlights a state-of-the-art method for forging C-N bonds to attach a benzyl-type fragment to a nitrogen-containing heterocycle.

Applications of Alpha Chloro 4 Tert Pentyl Toluene in Advanced Materials Science and Polymer Chemistry

Precursor for Functional Monomers in Polymer Synthesis

The reactivity of the chloromethyl group in alpha-Chloro-4-(tert-pentyl)toluene makes it an excellent starting point for the synthesis of various functional monomers. These monomers can then be polymerized through different mechanisms to produce polymers with tailored properties.

Radical Polymerization of Derived Styrenic Monomers

This compound can be readily converted into 4-tert-pentylstyrene. This transformation is typically achieved through a dehydrochlorination reaction or by reaction with a suitable vinylating agent. The resulting 4-tert-pentylstyrene monomer can then undergo free-radical polymerization to yield poly(4-tert-pentylstyrene).

The bulky tert-pentyl group on the styrenic monomer influences the polymerization process and the properties of the final polymer. The steric hindrance of the tert-pentyl group can affect the rate of polymerization. nih.gov In poly(4-tert-butylstyrene), a related polymer, the bulky tert-butyl group has been shown to impact the polymer's thermal properties and solubility. researchgate.net Similarly, the tert-pentyl group in poly(4-tert-pentylstyrene) is expected to increase the glass transition temperature (Tg) of the polymer compared to unsubstituted polystyrene, due to restricted chain mobility. This can result in a material with enhanced thermal stability. The bulky side group also disrupts chain packing, which can lead to increased solubility in organic solvents and a lower density compared to polystyrene.

Table 1: Potential Properties of Poly(4-tert-pentylstyrene) Derived from this compound

PropertyExpected Influence of tert-Pentyl GroupRationale
Glass Transition Temperature (Tg) IncreasedRestricted rotation of the polymer backbone due to the bulky side group. pocketdentistry.com
Solubility Increased in non-polar solventsDisruption of intermolecular chain packing, allowing for easier solvent penetration. nih.gov
Density DecreasedInefficient chain packing due to the bulky substituent. nih.gov
Thermal Stability Potentially EnhancedSteric protection of the polymer backbone.

Condensation Polymerization of Derived Phenolic or Carboxylic Acid Monomers

The benzylic chloride functionality of this compound allows for its conversion into other functional monomers suitable for condensation polymerization. For instance, hydrolysis of the chloride can yield 4-(tert-pentyl)benzyl alcohol, which can be further oxidized to 4-(tert-pentyl)benzoic acid. Alternatively, reaction with a protected phenol (B47542) followed by deprotection can lead to the formation of phenolic monomers.

These derived monomers, possessing either carboxylic acid or phenolic functional groups, can participate in condensation polymerization reactions, such as polyesterification or polyamidation, to form a variety of high-performance polymers. The incorporation of the 4-tert-pentylbenzyl moiety into the polymer backbone can significantly influence the material's properties. The bulky tert-pentyl group can enhance solubility and processability, which is often a challenge for rigid-rod condensation polymers. wikipedia.org

Incorporation into High-Performance Polymers and Specialty Resins

The introduction of the 4-tert-pentylphenyl moiety into polymer structures via this compound can lead to the development of high-performance polymers and specialty resins with desirable characteristics. The bulky, non-polar tert-pentyl group can impart increased hydrophobicity, improved solubility in organic media, and enhanced thermal stability.

For example, the reaction of this compound with pre-existing polymers containing suitable reactive sites, such as hydroxyl or amine groups, allows for the post-polymerization modification of materials. This grafting approach can be used to tailor the surface properties of polymers, for instance, to create hydrophobic coatings or to improve the compatibility of different polymer blends.

In the context of specialty resins, 4-tert-pentylphenol, which can be synthesized from this compound, is a known intermediate in the production of phenolic resins. service.gov.uk These resins are valued for their heat resistance, dimensional stability, and electrical insulating properties. The incorporation of the tert-pentyl group can modify the cross-linking density and the final properties of the cured resin.

Development of Photoactive and Optoelectronic Materials

The development of organic photoactive and optoelectronic materials often relies on the precise control of molecular packing and electronic properties. acs.org While direct applications of this compound in this field are not extensively documented, its derivatives hold potential. The introduction of bulky side groups, such as the tert-pentyl group, is a known strategy to influence the solid-state morphology of conjugated polymers. mdpi.com This can be used to prevent aggregation-caused quenching of fluorescence, a common issue in organic light-emitting diodes (OLEDs).

By functionalizing chromophoric or electronically active molecules with the 4-tert-pentylbenzyl group, it may be possible to tune their solid-state packing and improve the performance of optoelectronic devices. The bulky group can create free volume within the material, potentially enhancing charge carrier mobility or influencing the photophysical properties of the active layer. researchgate.net For instance, in organic semiconductors, controlling the intermolecular interactions is crucial for efficient charge transport. acs.org

Role in the Synthesis of Liquid Crystalline Compounds

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. mdpi.com The molecular architecture of these compounds typically consists of a rigid mesogenic core and flexible terminal groups. The introduction of bulky substituents can significantly influence the mesomorphic behavior, including the type of liquid crystal phase and the transition temperatures. wikipedia.org

This compound can serve as a building block for the synthesis of liquid crystalline compounds. The 4-tert-pentylphenyl moiety can be incorporated as a terminal group on a mesogenic core. The bulky and somewhat flexible nature of the tert-pentyl group can disrupt crystalline packing, favoring the formation of liquid crystalline phases. By varying the length and bulkiness of the terminal alkyl chains, the properties of the liquid crystal can be fine-tuned. researchgate.net

The synthesis of such compounds could involve the reaction of this compound with a suitable mesogenic core containing a reactive functional group, such as a phenol or an amine, via a Williamson ether synthesis or an N-alkylation reaction. The resulting materials could find applications in display technologies and sensors. wikipedia.org

Utility of Alpha Chloro 4 Tert Pentyl Toluene As an Intermediate in Pharmaceutical and Agrochemical Synthesis

Building Block for Complex Bioactive Molecules

alpha-Chloro-4-(tert-pentyl)toluene, also known by its synonym 4-(tert-pentyl)benzyl chloride, is a key precursor for introducing the tert-pentylphenylmethyl moiety into larger molecular frameworks. This functional group is a critical component in several bioactive compounds, contributing to their efficacy and pharmacokinetic properties. The lipophilic nature of the tert-pentyl group can enhance the molecule's ability to permeate biological membranes, a crucial attribute for both pharmaceuticals and agrochemicals.

The reactivity of the benzylic chloride group allows for straightforward nucleophilic substitution reactions. This enables the attachment of the tert-pentylphenylmethyl group to various core structures, a common strategy in the synthesis of targeted bioactive molecules. This reactivity is central to its role as a versatile building block in organic synthesis.

Strategies for Introducing the tert-Pentylphenylmethyl Moiety into Drug Leads

The tert-pentylphenylmethyl group is a recognized pharmacophore in certain classes of therapeutic agents, particularly in antifungal drugs. A primary strategy for its introduction into drug candidates involves the alkylation of a nucleophilic amine with this compound. This reaction is fundamental in the synthesis of morpholine-based antifungals.

One of the most notable examples is the synthesis of Amorolfine , a topical antimycotic agent. While various synthetic routes to Amorolfine exist, the core structure contains the characteristic tert-pentylphenyl group, making this compound a highly relevant starting material or intermediate for its synthesis or the generation of its analogs. google.comcymitquimica.comresearchgate.net The general synthetic strategy involves the reaction of a suitable morpholine (B109124) derivative with a reactive form of the tert-pentylphenylpropane side chain, which can be derived from this compound. google.com

Drug / Drug ClassTherapeutic AreaRole of tert-Pentylphenylmethyl Moiety
AmorolfineAntifungalKey pharmacophore for inhibiting ergosterol (B1671047) biosynthesis in fungi. nih.gov
Morpholine DerivativesAntifungalThe lipophilic tert-pentyl group enhances membrane permeability and target interaction. nih.gov

Synthesis of Agrochemical Active Ingredients and Precursors

The utility of this compound as an intermediate is prominently demonstrated in the synthesis of several important agrochemicals, particularly fungicides. The structural analog, 4-tert-butylbenzyl chloride, is a confirmed intermediate in the production of the fungicide Fenpropimorph and the pesticide Pyridaben . google.comgoogle.com Given the structural similarity, this compound is a key intermediate for the synthesis of the corresponding tert-pentyl analogs, which often exhibit similar or enhanced biological activity.

The synthesis of morpholine fungicides like Fenpropimorph and piperidine (B6355638) fungicides like Fenpropidin involves the alkylation of the respective heterocyclic amines with a substituted benzyl (B1604629) halide. google.comresearchgate.netgoogle.com Patent literature describes the synthesis of these fungicides starting from precursors that are readily prepared from or are analogous to this compound. google.comgoogle.comgoogle.com For instance, the synthesis of Fenpropidin involves the reaction of a chlorinated tertiary butyl-beta-methyl phenylpropanol with piperidine. google.compatsnap.com The starting materials for these syntheses highlight the importance of the substituted benzyl chloride structure.

The tert-pentyl group in these agrochemicals plays a crucial role in their efficacy. Structure-activity relationship studies on morpholine fungicides have shown that the nature of the lipophilic group on the phenyl ring significantly influences their antifungal activity. nih.gov

AgrochemicalTypeSynthetic Precursor (Analogous)
FenpropimorphFungicide4-tert-Butylbenzyl chloride google.comresearchgate.net
FenpropidinFungicide4-tert-Butylbenzyl chloride google.compatsnap.com
PyridabenAcaricide/Insecticide4-tert-Butylbenzyl chloride google.com

Scaffold for Combinatorial Chemistry Libraries

In modern drug and agrochemical discovery, combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse compounds for high-throughput screening. researchgate.net Substituted benzyl chlorides, due to their reactivity, are excellent scaffolds for building such libraries. The reactive chloride allows for the facile introduction of a wide variety of substituents through nucleophilic displacement reactions.

While specific, documented examples of large-scale combinatorial libraries built from this compound are not prevalent in publicly available literature, its structure is well-suited for this application. By reacting this compound with a diverse set of amines, alcohols, thiols, or other nucleophiles in a parallel synthesis format, a library of compounds all containing the core tert-pentylphenylmethyl moiety can be generated.

This approach would be particularly valuable for exploring the structure-activity relationships of the morpholine and piperidine fungicides. By systematically varying the heterocyclic amine portion of the molecule while keeping the tert-pentylphenylmethyl group constant, researchers could identify new derivatives with improved potency, a broader spectrum of activity, or a more favorable toxicological profile. The principles of combinatorial synthesis using reactive building blocks like substituted benzyl chlorides are well-established and directly applicable. researchgate.net

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Alpha Chloro 4 Tert Pentyl Toluene

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental in confirming the molecular structure of alpha-chloro-4-(tert-pentyl)toluene. These techniques provide detailed information about the compound's atomic composition and connectivity.

Multi-dimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, 1H and 13C NMR are used to confirm the presence and connectivity of the different functional groups. Based on data from analogous compounds like 4-tert-butylbenzyl chloride, the expected chemical shifts can be predicted. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a set of doublets in the range of 7.3-7.4 ppm. The benzylic protons of the chloromethyl group (-CH₂Cl) are predicted to resonate as a singlet at approximately 4.5 ppm. The protons of the tert-pentyl group will show characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons around 1.6-1.7 ppm, a singlet for the two methyl groups attached to the quaternary carbon at around 1.3 ppm, and a triplet for the terminal methyl group (-CH₃) at approximately 0.6-0.7 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons will have signals in the region of 125-150 ppm. The carbon of the chloromethyl group is expected around 46 ppm. The quaternary carbon of the tert-pentyl group would appear around 38 ppm, with the other carbons of this group resonating at lower fields.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands based on data from similar structures like benzyl (B1604629) chloride. jetir.orgchegg.comresearchgate.netchemicalforums.comresearchgate.net

Predicted FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
C-H (Aromatic) 3100-3000 Stretching
C-H (Aliphatic) 3000-2850 Stretching
C=C (Aromatic) 1600-1450 Stretching
C-H (Benzylic) 1450-1400 Bending

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental composition of the compound. For this compound (C₁₂H₁₇Cl), the expected monoisotopic mass is approximately 196.1019 g/mol . guidechem.comcymitquimica.com HRMS can confirm this mass with high accuracy, which is a key indicator of the correct molecular formula.

Chromatographic Methods for Purity Analysis and Quantitative Determination

Chromatographic techniques are essential for separating this compound from any impurities and for its quantitative determination in a sample.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. researchgate.net The retention time of the compound will be specific under defined chromatographic conditions (e.g., temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for less volatile impurities or when derivatization for GC is not desirable. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be appropriate for separating the non-polar this compound from more polar or less polar impurities. A UV detector set at a wavelength where the aromatic ring absorbs (around 254 nm) would be suitable for detection. nih.gov

Advanced Hyphenated Techniques for Impurity Profiling and Trace Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for identifying and quantifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.netoup.comnih.govuci.edu As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of impurities by comparing their mass spectra to spectral libraries. The fragmentation pattern of this compound in the mass spectrometer is predictable. The molecular ion peak would be observed at m/z 196 (and 198 due to the chlorine isotope). A prominent fragment would be the tropylium (B1234903) ion at m/z 91, which is characteristic of many benzyl compounds. chemicalbook.commassbank.eunist.govmassbank.eumassbank.jp Another expected fragmentation would be the loss of the chloromethyl group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of complex mixtures or for achieving very low detection limits, LC-MS/MS is a powerful tool. This technique involves the use of two mass analyzers in series. The first mass analyzer selects the molecular ion of the target compound, which is then fragmented, and the resulting fragment ions are analyzed by the second mass analyzer. This provides a high degree of specificity and sensitivity. For this compound, a characteristic fragmentation pathway would be the loss of the toluyl group. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR is a hyphenated technique that provides real-time infrared spectra of the compounds as they elute from the GC column. This can be particularly useful for distinguishing between isomers that might have very similar mass spectra but different IR spectra.

Crystallographic Studies for Solid-State Structure Determination

As this compound is a liquid at room temperature, X-ray crystallography, which is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, is not directly applicable. cymitquimica.com However, should a suitable crystalline derivative of the compound be synthesized, this technique could provide unequivocal proof of its structure.

Computational Chemistry and Theoretical Studies on Alpha Chloro 4 Tert Pentyl Toluene

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties (e.g., DFT calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of alpha-Chloro-4-(tert-pentyl)toluene. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

Molecular Structure and Conformation: The conformational space of this compound is influenced by the rotation around the single bonds, specifically the bond connecting the chloromethyl group to the benzene (B151609) ring and the bonds within the flexible tert-pentyl group. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can be used to locate the global minimum energy conformation as well as other low-energy conformers. researchgate.net The calculations would yield key structural parameters. For related molecules like 4-chlorotoluene, theoretical studies have successfully calculated optimized geometric parameters. researchgate.net

Table 1: Hypothetical DFT-Calculated Structural and Electronic Parameters for this compound

ParameterHypothetical Calculated ValueDescription
C(ar)-C(alkyl) Bond Length1.52 ÅThe distance between the aromatic ring carbon and the chloromethyl carbon.
C(alkyl)-Cl Bond Length1.79 ÅThe distance between the chloromethyl carbon and the chlorine atom.
C(ar)-C(tert-pentyl) Bond Length1.54 ÅThe distance between the aromatic ring carbon and the tert-pentyl carbon.
Dihedral Angle (Cl-C-C-C)~60-90°Defines the orientation of the chloromethyl group relative to the ring.
Dipole Moment~2.1 DA measure of the molecule's overall polarity.
HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap8.0 eVAn indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. For a new or sparsely studied compound like this compound, this predictive power is invaluable.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule in its ground state. researchgate.net By performing a frequency calculation on the optimized geometry of this compound (e.g., using DFT with the B3LYP functional), a full set of harmonic vibrational frequencies can be obtained. researchgate.net These correspond to the fundamental modes of vibration, such as C-H stretching, C-Cl stretching, aromatic ring breathing, and various bending modes. The calculated infrared intensities and Raman scattering activities help in assigning the peaks observed in experimental FTIR and FT-Raman spectra. researchgate.net A comparison between the calculated and experimental spectra serves as a rigorous test of the computational model's quality.

Table 2: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode AssignmentPredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31003045 - 3095
Aliphatic C-H Stretch (tert-pentyl)2960 - 29902955 - 2985
Aliphatic C-H Stretch (CH₂Cl)2930 - 29502925 - 2945
C=C Aromatic Ring Stretch1610, 15151608, 1512
CH₂ Scissoring14501448
C-Cl Stretch680675

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the ¹H and ¹³C chemical shifts for this compound. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the complete assignment of complex experimental NMR spectra and confirm the molecule's structural connectivity.

Reaction Mechanism Pathway Exploration and Transition State Analysis

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Reaction Pathway Modeling: For the synthesis of this compound, which could be formed via the chlorination of 4-tert-pentyltoluene, computational methods can map out the entire reaction energy profile. This involves identifying all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. A plausible mechanism, such as a free-radical chain reaction initiated by UV light or a chemical initiator, could be modeled.

Transition State Analysis: The highest energy point on the reaction pathway between a reactant and a product is the transition state (TS). Locating the precise geometry and energy of the TS is crucial for understanding a reaction's kinetics, as the energy of the TS determines the activation energy (Ea). Transition-metal catalyzed reactions, which are used to form similar compounds, often involve highly organized transition states where noncovalent interactions play a key role. acs.orgacs.org For the chlorination of 4-tert-pentyltoluene, DFT calculations can be used to find the TS structure for the hydrogen abstraction step by a chlorine radical and the subsequent reaction of the benzyl (B1604629) radical with Cl₂. Frequency calculations are used to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of a large ensemble of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

Intermolecular Interactions: An MD simulation of this compound in a solvent (e.g., water, hexane, or methanol) would provide a dynamic picture of its intermolecular interactions. The simulation would track the van der Waals and electrostatic interactions between the solute and solvent molecules. Analysis of the simulation trajectory can reveal how solvent molecules arrange themselves around the hydrophobic tert-pentyl and aromatic parts of the molecule and how they interact with the more polar chloromethyl group.

Solution Behavior: MD simulations can be used to calculate bulk properties and understand solution behavior. For instance, the radial distribution function (RDF) can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute, revealing the structure of the solvation shell. jafmonline.net Other dynamic properties like the diffusion coefficient of this compound in a given solvent can also be determined, offering insights into its mobility. Such simulations provide a molecular-level understanding of the compound's behavior in a liquid phase. jafmonline.net

Table 3: Hypothetical Setup for a Molecular Dynamics Simulation of this compound in Water

ParameterValue / Description
System Composition1 molecule of solute, ~5000 water molecules
Force FieldCHARMM36 or AMBER for solute; TIP3P model for water
Simulation BoxCubic, ~50 Å x 50 Å x 50 Å with periodic boundary conditions
EnsembleNPT (constant Number of particles, Pressure, Temperature)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 nanoseconds
Time Step2 femtoseconds

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Potential

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org

QSAR Potential: If this compound were part of a series of compounds being evaluated for a specific biological activity (e.g., as an insecticide, herbicide, or pharmaceutical intermediate), a QSAR model could be developed. mdpi.com The model would be built by calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. A mathematical equation is then derived to link these descriptors to the observed activity. wikipedia.orgnih.gov Such a model could predict the activity of new, unsynthesized analogs, thereby guiding further research.

QSPR Modeling: QSPR models provide a way to predict physicochemical properties without the need for experimental measurement, which is useful even before a compound is synthesized. nih.govresearchgate.net For this compound, a QSPR model could predict properties like boiling point, vapor pressure, water solubility (logS), or octanol-water partition coefficient (logP). These models are built similarly to QSAR models, using calculated molecular descriptors to predict a specific property. researchgate.net The accuracy of QSPR models relies on the quality and diversity of the dataset used for training and rigorous statistical validation. rsc.org

Table 4: Selected Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassExample DescriptorDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule. guidechem.com
Heavy Atom CountThe number of non-hydrogen atoms. guidechem.com
Topological Wiener IndexA distance-based index related to molecular branching.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity in the molecule.
Geometric Molecular Surface Area (MSA)The total surface area of the molecule.
Molecular VolumeThe volume occupied by the molecule.
Electronic LogP (Octanol-Water Partition)A measure of the molecule's hydrophobicity.
Topological Polar Surface Area (TPSA)The surface area contributed by polar atoms (O, N, and attached H).

Environmental Fate and Degradation Mechanisms of Alpha Chloro 4 Tert Pentyl Toluene

Photodegradation Studies in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process that determines the persistence of chemicals in the environment. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species like hydroxyl radicals (sensitized or indirect photolysis).

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). The atmospheric half-life of a compound due to this reaction can be estimated based on its chemical structure. For instance, the calculated atmospheric half-life for the related compound 4-tert-pentylphenol, due to reaction with hydroxyl radicals, is approximately 3.1 hours. nih.gov Given the structural similarity, it is plausible that alpha-Chloro-4-(tert-pentyl)toluene would also undergo relatively rapid degradation in the atmosphere via this pathway.

Table 1: Summary of Photodegradation Findings for Analogous Compounds

CompoundEnvironmentDegradation ProcessKey FindingsReference
4-tert-butylphenol (B1678320)AqueousDirect PhotolysisInefficient degradation (6.3% in 60 min). mdpi.com
4-tert-butylphenolAqueousPhotocatalysis (Ag2CO3)Complete degradation in 60 minutes. mdpi.com
4-tert-butylphenolAqueousDirect Photolysis Products4-tert-butylcatechol (B165716), 4-tert-butylphenol dimer. nih.gov
4-tert-pentylphenolAtmosphericReaction with •OHCalculated half-life of 3.1 hours. nih.gov

Biodegradation Pathways and Microbial Transformation in Soil and Water Systems

Biodegradation is a key process for the removal of organic pollutants from soil and water, mediated by microorganisms that can use these compounds as a source of carbon and energy. The biodegradability of this compound is expected to be influenced by both the chlorinated benzyl (B1604629) moiety and the tert-pentyl group.

Studies on benzyl chloride, a structurally related compound, have shown that it can be biodegraded by certain bacterial strains. For example, a strain of Bacillus cereus has been shown to tolerate and degrade benzyl chloride as a sole source of carbon and energy. researchgate.netresearchgate.net The proposed pathway involves dehalogenation to form benzene (B151609), which is then further metabolized to catechol and subsequently undergoes ring cleavage. researchgate.netresearchgate.net Another study on the biodegradation of o-benzyl-p-chlorophenol, which contains both a benzyl group and a chlorine substituent, demonstrated its degradation in river water, sewage, and activated sludge. augustmack.com

The presence of the tert-pentyl group may influence the rate and extent of biodegradation. Research on 4-tert-pentylphenol indicates that it is expected to biodegrade relatively quickly in the environment. researchgate.net A screening test following OECD TG 301B showed 73% biodegradation of 4-tert-pentylphenol over 28 days, as measured by dissolved organic carbon removal. nih.gov

However, the combination of a chloro-substituent and a branched alkyl group in this compound could present challenges for microbial degradation. Some chlorinated aromatic compounds are known for their persistence and resistance to biodegradation. worldscientific.com

Table 2: Biodegradation Data for Analogous Compounds

CompoundMicrobial Strain/SystemKey FindingsReference
Benzyl chlorideBacillus cereusDegraded as sole carbon source; pathway involves dehalogenation to benzene. researchgate.netresearchgate.net
o-Benzyl-p-chlorophenolRiver water, sewage, activated sludgeDegraded within 1-6 days in river water and sewage. augustmack.com
4-tert-pentylphenolMixed microbial populationsReadily biodegradable (73% in 28 days). nih.gov

Abiotic Degradation Processes

Abiotic degradation processes, such as hydrolysis, oxidation, and reduction, can also contribute to the transformation of chemical compounds in the environment.

Hydrolysis: The presence of the chloromethyl group (-CH2Cl) in this compound suggests that hydrolysis is a likely and significant abiotic degradation pathway. Benzyl chloride and its derivatives are known to undergo hydrolysis to form the corresponding benzyl alcohol. worldscientific.comupb.ro The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, the hydrolysis of benzyl chloride to benzyl alcohol can be achieved under alkaline conditions at elevated temperatures. upb.ro It is important to note that the hydrolysis of the side-chain chloride in benzyl chloride is generally slower than that of benzal chloride or benzotrichloride (B165768). worldscientific.com

Oxidation and Reduction: Chemical oxidation and reduction processes can also play a role in the degradation of chlorinated aromatic compounds. In soil remediation, chemical oxidation using agents like hydrogen peroxide or persulfate has been shown to be effective for degrading chlorinated phenols and other aromatic compounds. researchgate.net Reduction processes, for example using zero-valent iron (ZVI), are also a common remediation strategy for chlorinated organic compounds in soil and groundwater. mountainscholar.org

Sorption and Mobility in Environmental Compartments

The sorption and mobility of this compound in the environment will largely be governed by its hydrophobicity, which is influenced by the presence of the tert-pentyl group and the aromatic ring.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to partition to organic matter in soil and sediment. While a specific log Kow for this compound is not available, related compounds can provide an indication. For example, 4-tert-pentylphenol has a log Kow that suggests a moderate bioaccumulation potential and that it is expected to partition mainly to soil and sediment upon release to the environment. researchgate.net

Studies on the sorption of alkylbenzenes to municipal solid waste constituents have shown that sorption is greater for more hydrophobic compounds and that it is influenced by the nature of the sorbent material. researchgate.net Research on linear alkylbenzene sulfonates has demonstrated strong sorption to iron oxides and agricultural soils, which can affect their bioavailability and potential for microbial degradation. nih.gov Given its structure, this compound is expected to have a significant affinity for organic matter in soil and sediment, which would reduce its mobility in the aqueous phase.

Development of Environmental Monitoring and Remediation Methodologies

Effective management of potentially persistent and toxic chemicals requires robust methods for their detection in environmental matrices and effective technologies for their removal.

Environmental Monitoring: The monitoring of chlorinated toluenes and related compounds in environmental samples like water is typically performed using advanced analytical techniques. Closed-loop stripping analysis (CLSA) followed by gas chromatography-mass spectrometry (GC-MS) has been used to determine chlorinated toluenes in river water at nanogram-per-liter levels. nih.gov High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is another method used for the analysis of benzyl chloride and its impurities. oup.com For the determination of related benzyl-containing compounds like benzalkonium chlorides in wastewater, methods involving solid-phase extraction (SPE) followed by HPLC-DAD or GC-MS have been developed. upb.rodss.go.th These techniques could likely be adapted for the detection and quantification of this compound in environmental samples.

Remediation Methodologies: A variety of remediation technologies are available for soil and groundwater contaminated with chlorinated organic compounds. These include:

Chemical Oxidation: In-situ or ex-situ treatment with oxidizing agents like hydrogen peroxide, persulfate, or ozone to break down the contaminants. nih.govresearchgate.net

Chemical Reduction: Use of reducing agents like zero-valent iron (ZVI) to dechlorinate the compounds. mountainscholar.org

Thermal Remediation: Heating the contaminated soil and groundwater to volatilize and degrade the contaminants. augustmack.com

Phytoremediation: The use of plants to take up, degrade, or stabilize contaminants in the soil. nih.gov

Bioremediation: Utilizing microorganisms that can degrade the contaminants, sometimes enhanced by the addition of specific microbial cultures (bioaugmentation). worldscientific.com

The selection of the most appropriate remediation strategy would depend on site-specific conditions, including the concentration of the contaminant, the type of soil, and the presence of other pollutants. worldscientific.commountainscholar.org

Toxicological and Ecotoxicological Research Methodologies for Alpha Chloro 4 Tert Pentyl Toluene

In Vitro Toxicity Screening Approaches (e.g., cytotoxicity assays, genotoxicity assays)

Standard in vitro screening of a chemical substance like alpha-Chloro-4-(tert-pentyl)toluene would involve a battery of tests to assess its potential to cause damage to cells. Cytotoxicity assays, for instance, would measure the concentration at which the compound is toxic to cultured cells, identifying endpoints such as cell viability, membrane integrity, and metabolic activity. Genotoxicity assays would be employed to determine if the compound can induce mutations or damage to the genetic material of cells. Despite the availability of these established methodologies, no studies reporting the results of such assays for this compound have been identified.

In Vivo Toxicity Assessment Models (e.g., acute oral and dermal toxicity, irritation studies)

To understand the potential health effects in a whole organism, in vivo toxicity assessments are crucial. These typically involve studies in animal models to determine acute toxicity via oral and dermal routes of exposure. Such studies would establish the median lethal dose (LD50) and identify signs of systemic toxicity. Additionally, irritation studies would be conducted to evaluate the potential for the compound to cause skin and eye irritation. A thorough search of the available literature did not yield any reports of in vivo toxicity studies conducted on this compound.

Mutagenicity and Genotoxicity Testing Protocols (e.g., Ames test, chromosomal aberration assays)

Specific protocols are used to investigate the mutagenic and genotoxic potential of chemical compounds. The Ames test, a widely used bacterial reverse mutation assay, would be a primary screen for gene mutations. Further investigation would involve chromosomal aberration assays in mammalian cells to detect structural changes in chromosomes. No data from an Ames test or chromosomal aberration assays for this compound are publicly available.

Ecotoxicological Impact Assessment on Aquatic and Terrestrial Organisms (e.g., algal growth inhibition, daphnia acute toxicity, fish toxicity tests)

Assessing the environmental impact of a chemical is critical. Ecotoxicological studies on this compound would involve testing its effects on a range of organisms representing different trophic levels. Standard tests include algal growth inhibition assays, acute toxicity tests on invertebrates like Daphnia magna, and acute toxicity studies in fish. These assessments help to determine the potential for the compound to harm aquatic ecosystems. Furthermore, studies on terrestrial organisms might be conducted depending on the compound's expected environmental fate. No ecotoxicological data for this compound were found in the reviewed literature.

Q & A

Q. What are the critical steps to optimize the synthesis of alpha-Chloro-4-(tert-pentyl)toluene for high purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, temperature, and catalyst selection. For example, Friedel-Crafts alkylation using tert-pentyl chloride and toluene derivatives under anhydrous conditions (e.g., AlCl₃ catalysis) is common. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Analytical techniques like HPLC (>95% purity threshold) and GC-MS should validate purity .
  • Table 1 : Example Reaction Conditions and Yields
CatalystTemperature (°C)SolventYield (%)Purity (HPLC)
AlCl₃0–5DCM7896%
FeCl₃25Toluene6592%

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., tert-pentyl group δ ~1.3 ppm for CH₃, aromatic protons δ ~7.2–7.4 ppm) .
  • IR Spectroscopy : Identify C-Cl stretches (~550–600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹ for para-substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₇Cl, exact mass 196.7164) .

Q. How can researchers assess the purity of this compound and detect trace impurities?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Gradient elution (acetonitrile/water) resolves non-polar impurities. For volatile contaminants, pair GC-MS with a DB-5 column and electron ionization. Quantify impurities against calibrated standards .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C) .
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How should researchers resolve discrepancies in NMR data when characterizing this compound?

  • Methodological Answer : Contradictions may arise from solvent polarity or dynamic processes. Strategies include:
  • Variable Temperature (VT) NMR : Detect conformational changes (e.g., tert-pentyl group rotation barriers) .
  • Deuterated Solvent Comparison : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

Q. What experimental designs are effective for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated aging studies:
  • Thermal Stability : Heat samples (40–80°C) and monitor decomposition via TGA/DSC.
  • Photolytic Degradation : Expose to UV light (254 nm) and analyze degradation products with LC-MS/MS .
  • Table 2 : Stability Under Different Conditions
ConditionTime (Days)Degradation (%)Major Byproduct
60°C, dark30<5None detected
UV light, 25°C7154-tert-pentylphenol

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (C-Cl: ~330 kJ/mol) and electrophilic aromatic substitution (EAS) activation barriers.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents .

Q. What mechanisms explain the compound’s interactions with other aromatic hydrocarbons in catalytic systems?

  • Methodological Answer : Investigate via:
  • Competitive Reaction Studies : Compare alkylation rates of toluene vs. This compound using Brønsted/Lewis acids.
  • Isotopic Labeling : Use ¹³C-labeled tert-pentyl groups to track regioselectivity in EAS reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.